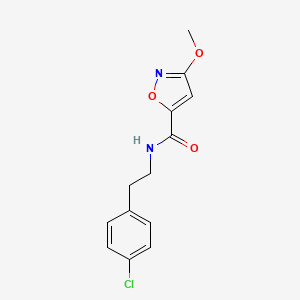
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, also known as 4C-3-MeO-PCE or Methoxetamine, is a research chemical that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Purdue. Since then, it has gained popularity among researchers due to its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, part of a larger family of compounds, is involved in various synthetic and characterization processes within chemical research. These processes aim to understand the compound's structure and properties better. For instance, derivatives of similar compounds have been synthesized and characterized, demonstrating the vast potential for chemical modification and the development of novel molecules with unique properties. These derivatives undergo rigorous testing, including in vitro cytotoxic activity against specific cell lines, showcasing their potential therapeutic applications. Such research emphasizes the importance of synthetic chemistry in exploring new compounds that could lead to breakthroughs in medicine and materials science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Research into compounds closely related to N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide has shown a variety of biological activities, including cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. These studies are crucial in the early stages of drug discovery, where the biological activity of compounds is assessed for their efficacy against diseases. The process involves synthesizing and testing numerous derivatives to identify compounds with desirable biological properties. Such research could lead to the development of new drugs that target specific types of cancer more effectively and with fewer side effects (Shaw et al., 2012).
Molecular Imaging and Radiotracer Development
Compounds within the same family as N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have been explored for their potential in developing radiotracers for positron emission tomography (PET) imaging. This research area focuses on creating molecules that can bind to specific targets within the body, making them visible in PET scans. Such developments are significant for diagnostic medicine, allowing for the early detection of diseases such as cancer and neurological disorders. The synthesis of these compounds involves complex chemical processes designed to incorporate radioactive isotopes without altering the molecule's target-binding properties. This research highlights the intersection between chemistry and medical imaging, offering new tools for diagnosis and the study of disease progression (Katoch-Rouse & Horti, 2003).
Chemotherapeutic Potential
Investigations into derivatives of N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have uncovered their potential as chemotherapeutic agents. These studies evaluate the compound's ability to inhibit the growth of tumor cells, providing a basis for developing new cancer treatments. The research involves synthesizing a range of derivatives, testing their efficacy in various cancer cell lines, and studying their mechanism of action at the molecular level. Such studies are crucial for understanding how these compounds interact with biological systems, potentially leading to the development of more effective and targeted cancer therapies (Xin, 2012).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-8-11(19-16-12)13(17)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGRGDMDACJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)

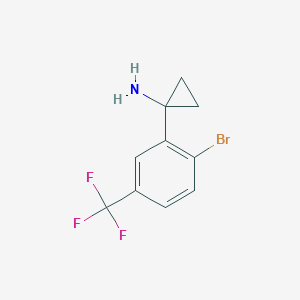
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)
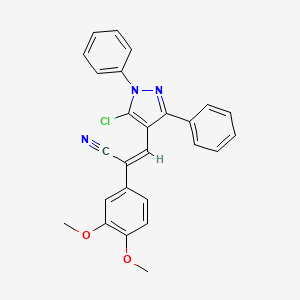

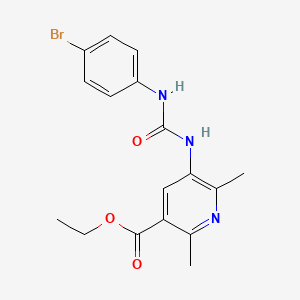
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
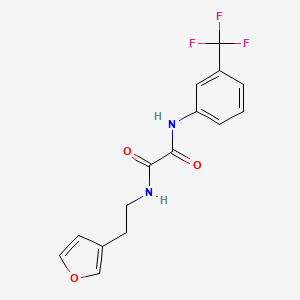
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
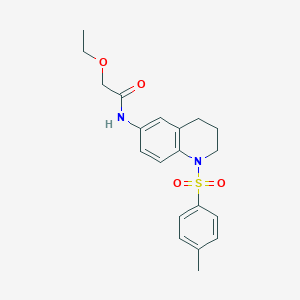
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)